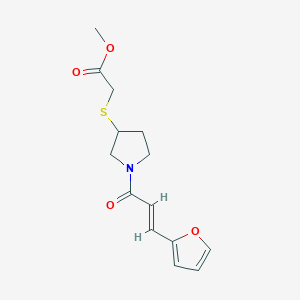
(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide, commonly referred to as FBPA, is a synthetic compound that has been gaining attention in recent years for its potential applications in scientific research. The compound has a wide range of potential uses, from its ability to act as a substrate for enzymes to its potential for use in drug development.
Scientific Research Applications
Parkinson’s Disease Treatment
Safinamide, from which Safinamide Impurity 1 derives, is primarily used in the treatment of Parkinson’s disease (PD). It exhibits both dopaminergic and non-dopaminergic properties, which include reversible inhibition of monoamine oxidase-B, selective sodium channel blockade, and calcium channel modulation. This impurity may be studied for its potential effects on PD treatment efficacy or side effects .
Pharmacokinetics and Metabolism
Research into Safinamide Impurity 1 can provide insights into the pharmacokinetics and metabolism of safinamide. Understanding the impurity profile is crucial for developing a safe and effective drug, as impurities can affect the drug’s stability, efficacy, and safety .
Drug Formulation and Stability
Safinamide Impurity 1 can be used to study the stability of drug formulations. Its presence and behavior under various conditions can inform the development of more stable and effective safinamide-based medications .
Impurity Profiling and Characterization
Characterizing impurities is a key aspect of pharmaceutical research. Safinamide Impurity 1 can be profiled using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to understand its structure and formation mechanisms .
Quality Control in Manufacturing
In the manufacturing process, controlling the levels of impurities such as Safinamide Impurity 1 is critical. Research into this impurity can lead to improved manufacturing processes that minimize impurity content and meet regulatory standards .
Toxicological Studies
Studying the toxicological profile of Safinamide Impurity 1 is important for assessing the overall safety of safinamide. This includes determining the impurity’s potential toxic effects and acceptable exposure limits .
Regulatory Compliance
Research into Safinamide Impurity 1 helps ensure compliance with international guidelines such as those set by the International Conference on Harmonization (ICH). This is crucial for the approval and marketing of pharmaceuticals .
properties
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-18-8-9-23(30-15-19-5-3-7-22(26)13-19)20(11-18)10-17-4-2-6-21(25)12-17/h2-9,11-13,16,28H,10,14-15H2,1H3,(H2,27,29)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTZZFVIHQNLBC-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | |
CAS RN |
1000370-27-3 |
Source


|
| Record name | (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000370273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-((3-(3-FLUOROBENZYL)-4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6L5WLS3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2757693.png)


![6-[(2,5-Dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757700.png)




![Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2757706.png)


![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)

![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)